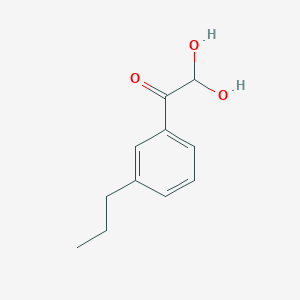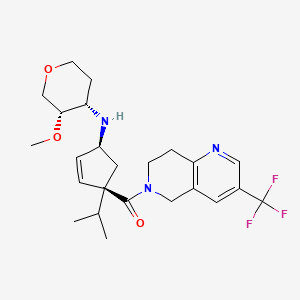
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is an organic compound that features a cyclopentene ring attached to an ethyl group, which is further connected to a nitrobenzene sulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate typically involves the reaction of 2-(Cyclopent-3-en-1-yl)ethanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(Cyclopent-3-en-1-yl)ethanol+4-nitrobenzenesulfonyl chloride→2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: The cyclopentene ring can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, triethylamine, or other bases.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4).
Major Products Formed
Nucleophilic Substitution: Corresponding amines or thiols.
Reduction: 2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate.
Oxidation: Epoxides or diols of the cyclopentene ring.
Aplicaciones Científicas De Investigación
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential as a prodrug, where the sulfonate group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate involves its interaction with nucleophiles or reducing agents. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
2-(Cyclopent-3-en-1-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a cyclopentene ring and a nitrobenzene sulfonate moiety
Propiedades
Número CAS |
791-66-2 |
|---|---|
Fórmula molecular |
C13H15NO5S |
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
2-cyclopent-3-en-1-ylethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H15NO5S/c15-14(16)12-5-7-13(8-6-12)20(17,18)19-10-9-11-3-1-2-4-11/h1-2,5-8,11H,3-4,9-10H2 |
Clave InChI |
JFIFLLRYGYPEJT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC1CCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
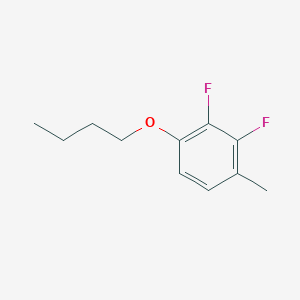
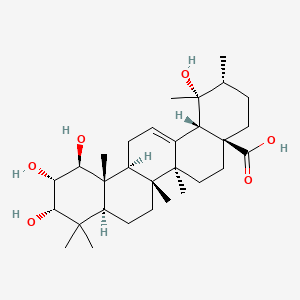
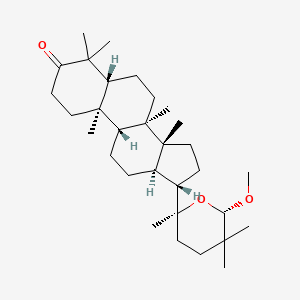

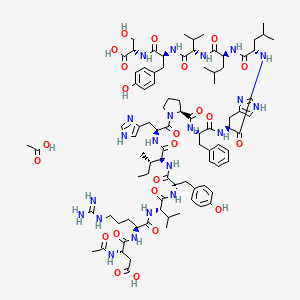
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
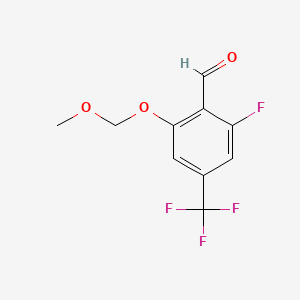

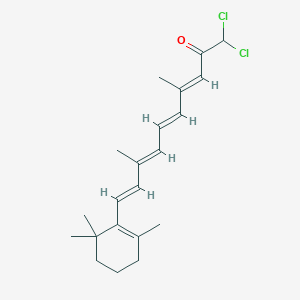
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)

